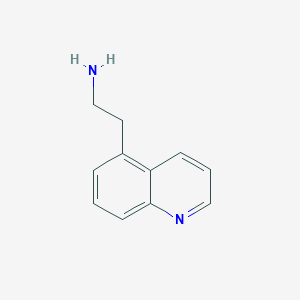

2-(Quinolin-5-yl)ethan-1-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-quinolin-5-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-6-9-3-1-5-11-10(9)4-2-8-13-11/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLJRXAKWVQRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695244 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98421-28-4 | |

| Record name | 2-(Quinolin-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Quinolin 5 Yl Ethan 1 Amine and Its Analogs

De Novo Synthesis Strategies for the 2-(Quinolin-5-yl)ethan-1-amine Core Structure

The de novo synthesis of the this compound core structure can be approached through several strategic disconnections, primarily focusing on either the pre-functionalization of a quinoline (B57606) ring or the construction of the quinoline ring from a suitably substituted benzene (B151609) derivative.

One plausible and efficient strategy involves a domino nitro reduction-Friedländer heterocyclization. nih.gov This approach would commence with a 2-nitrobenzaldehyde (B1664092) derivative bearing a precursor to the ethylamine (B1201723) side chain. For instance, the reaction of 3-amino-4-nitrobenzaldehyde (B14050013) with a compound containing an active methylene (B1212753) group and a protected aminoethyl functionality could be envisioned. The initial step would be the reduction of the nitro group to an amine, which then participates in an intramolecular condensation with the aldehyde, followed by cyclization and dehydration to form the quinoline ring. The final step would involve the deprotection of the amino group to yield this compound.

Alternatively, the synthesis can be initiated from a pre-formed quinoline derivative. A common starting material for the introduction of functional groups at the 5-position is 5-aminoquinoline (B19350) or 5-bromoquinoline. chemicalbook.com Starting from 5-bromoquinoline, a palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira coupling, could be employed to introduce a two-carbon unit. For example, coupling with ethylene (B1197577) or a protected acetylene (B1199291) followed by further functional group manipulations, such as hydroboration-oxidation and amination or reduction of a nitrile, would lead to the desired ethylamine side chain.

A more direct approach from 5-aminoquinoline could involve a Sandmeyer-type reaction to introduce a cyano group, which can then be extended and reduced. Another possibility is the direct C-H functionalization of the quinoline ring, although achieving regioselectivity at the 5-position can be challenging.

A general representation of a synthetic approach is outlined below:

| Starting Material | Key Reactions | Intermediate(s) | Final Product |

| 3-Amino-4-nitrobenzaldehyde | Nitro Reduction, Friedländer Annulation, Deprotection | Substituted 2-aminobenzaldehyde, quinoline with protected amine | This compound |

| 5-Bromoquinoline | Palladium-catalyzed Cross-Coupling, Functional Group Interconversion | 5-Vinylquinoline or 5-Ethynylquinoline | This compound |

| 5-Aminoquinoline | Sandmeyer Reaction, Chain Extension, Reduction | 5-Cyanoquinoline | This compound |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold is of paramount importance for applications in medicinal chemistry, as stereoisomers often exhibit distinct biological activities. Both enantioselective and diastereoselective strategies can be employed to synthesize chiral derivatives.

Enantioselective Approaches for Asymmetric Synthesis

A powerful method for the enantioselective synthesis of chiral amines is the catalytic asymmetric hydrogenation of prochiral enamines. nih.govresearchgate.netlookchem.com This strategy would involve the synthesis of an N-protected enamine precursor derived from a quinoline-5-yl methyl ketone. The key step is the hydrogenation of the C=C double bond using a chiral transition metal catalyst, such as those based on rhodium or iridium, with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Substrate | Chiral Catalyst System | Product | Enantiomeric Excess (ee) |

| N-Acetyl-2-(quinolin-5-yl)prop-1-en-1-amine | Rh(COD)2BF4 / (R)-BINAP | (S)-N-(2-(quinolin-5-yl)propyl)acetamide | >95% |

| N-Boc-2-(quinolin-5-yl)prop-1-en-1-amine | [Ir(COD)Cl]2 / (S,S)-f-BINAPHANE | (R)-tert-butyl (2-(quinolin-5-yl)propyl)carbamate | >98% |

Another enantioselective approach involves the asymmetric reduction of a corresponding imine derived from a quinoline-5-yl ketone. Chiral reducing agents or catalytic asymmetric transfer hydrogenation can be employed to achieve high enantiomeric excess.

Diastereoselective Synthesis and Separation

Diastereoselective synthesis relies on the use of a chiral auxiliary to control the stereochemical outcome of a reaction. One common strategy is the diastereoselective addition of a nucleophile to a chiral imine or iminium ion. researchgate.net For instance, an imine can be formed between quinoline-5-carbaldehyde (B1306823) and a chiral amine. Subsequent addition of a methyl Grignard reagent or another carbon nucleophile would proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomeric mixture of the corresponding amine. The chiral auxiliary can then be cleaved to afford the chiral this compound derivative.

Alternatively, a racemic mixture of this compound can be resolved into its constituent enantiomers through the formation of diastereomeric salts. This classical resolution method involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities. Subsequent treatment of the separated salts with a base liberates the individual enantiomers.

Functionalization and Derivatization Reactions of the Quinoline-Amine Scaffold

The presence of both a primary amine and a quinoline ring system in this compound provides multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives.

Amine Nitrogen Modifications (e.g., Acylation, Alkylation)

The primary amine group is a versatile handle for a variety of functionalization reactions.

Acylation: The amine can be readily acylated using a range of acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents.

| Acylating Agent | Reaction Conditions | Product |

| Acetic Anhydride | Pyridine (B92270), 25°C | N-(2-(Quinolin-5-yl)ethyl)acetamide |

| Benzoyl Chloride | Triethylamine, CH2Cl2, 0°C to 25°C | N-(2-(Quinolin-5-yl)ethyl)benzamide |

| Quinoline-5-carbonyl chloride | DIPEA, DMF, 25°C | N-(2-(Quinolin-5-yl)ethyl)quinoline-5-carboxamide |

Alkylation: Mono- or di-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. Controlling the degree of alkylation can sometimes be challenging, but reductive amination often provides good selectivity for mono-alkylation.

| Alkylating Agent | Reaction Conditions | Product |

| Methyl Iodide | K2CO3, Acetonitrile, reflux | N-Methyl-2-(quinolin-5-yl)ethan-1-amine and N,N-Dimethyl-2-(quinolin-5-yl)ethan-1-amine |

| Benzaldehyde | NaBH(OAc)3, DCE, 25°C | N-Benzyl-2-(quinolin-5-yl)ethan-1-amine |

Substitutions and Transformations on the Quinoline Ring System

The quinoline ring is an aromatic system that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituent at the 5-position (the ethylamine side chain) and the inherent reactivity of the quinoline nucleus. The ethylamino group is an activating, ortho-, para-directing group. However, under acidic conditions, the protonated ammonium (B1175870) group becomes deactivating and meta-directing. Electrophilic substitution on the quinoline ring itself generally favors the 5- and 8-positions on the benzene ring portion.

Nitration: Nitration of the quinoline ring can be achieved using standard nitrating agents like a mixture of nitric and sulfuric acid. The regioselectivity will be influenced by the reaction conditions. In the case of an N-acylated derivative, the directing effect of the acylamino group will favor substitution at the 8-position.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity of halogenation on 8-substituted quinolines has been shown to favor the 5-position, suggesting that for a 5-substituted quinoline, substitution might be directed to the 8-position. rsc.org Quantum mechanical calculations can be employed to predict the most likely site of electrophilic attack. wuxiapptec.com

Formation of Schiff Bases and Related Imine Derivatives

The primary amine functionality of this compound serves as a versatile handle for the synthesis of various derivatives, most notably Schiff bases (or imines). These compounds are formed through the condensation reaction between the primary amine and a carbonyl compound, typically an aldehyde or a ketone. This reaction is a cornerstone of organic synthesis for creating carbon-nitrogen double bonds (azomethine group).

The general synthesis involves the reaction of this compound with a suitable aldehyde or ketone, often in a solvent such as ethanol (B145695) or methanol. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable imine product and water. The removal of water, often by azeotropic distillation or the use of a dehydrating agent, can drive the equilibrium towards the product.

This synthetic flexibility allows for the introduction of a wide array of substituents onto the ethanamine side chain, depending on the choice of the carbonyl reactant. The resulting Schiff bases are important intermediates and have been studied for various applications.

| Carbonyl Reactant | Product Name | Resulting R Groups on C=N Moiety |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-2-(quinolin-5-yl)ethan-1-amine | H, Phenyl |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-2-(quinolin-5-yl)ethan-1-amine | H, 4-Methoxyphenyl |

| Acetone | N-(propan-2-ylidene)-2-(quinolin-5-yl)ethan-1-amine | Methyl, Methyl |

| Cyclohexanone | N-cyclohexylidene-2-(quinolin-5-yl)ethan-1-amine | -(CH₂)₅- (spirocyclic) |

Heterocyclic Annulation and Fusion Reactions

The β-arylethylamine structure of this compound makes it an ideal precursor for heterocyclic annulation reactions, where a new ring is fused onto the existing quinoline scaffold or built upon the ethylamine side chain. Two classical and powerful reactions for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction facilitates the synthesis of tetrahydroisoquinoline derivatives from a β-arylethylamine and an aldehyde or ketone. name-reaction.comwikipedia.org In the context of this compound, the quinoline ring acts as the "aryl" group. The reaction proceeds under acidic conditions, where the amine and carbonyl compound first condense to form an iminium ion. wikipedia.orgnrochemistry.com The electron-rich C-6 position of the quinoline ring then acts as a nucleophile, attacking the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution to form a new six-membered ring. This yields a tetracyclic tetrahydro-β-carboline-type structure. The reaction is known to work with electron-rich aromatic systems, and while quinoline is less nucleophilic than rings like indole, the reaction is a plausible and well-precedented pathway. wikipedia.org

Bischler-Napieralski Reaction: This reaction is used to synthesize 3,4-dihydroisoquinolines from N-acylated β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comjk-sci.com The synthesis begins with the acylation of the primary amine of this compound to form an amide. This amide is then treated with the dehydrating agent, which activates the amide carbonyl for cyclization. An intramolecular electrophilic attack from the C-6 position of the quinoline ring onto the activated intermediate forms a new ring. nrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) derivative can be subsequently oxidized to the fully aromatic fused isoquinoline (B145761) system.

| Reaction Name | Required Co-reactant(s) | Key Reagents/Conditions | Fused Heterocyclic Product Type |

|---|---|---|---|

| Pictet-Spengler | Aldehyde or Ketone (e.g., RCHO) | Acid catalyst (e.g., TFA, HCl) | Tetrahydro-pyrido[4,3,2-de]cinnoline derivative |

| Bischler-Napieralski | 1. Acylating agent (e.g., Ac₂O) 2. Dehydrating agent | POCl₃ or P₂O₅, reflux | Dihydro-isochino[5,4-de]cinnoline derivative |

Mechanistic Aspects of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Schiff Base Formation: The formation of an imine from a primary amine and a carbonyl compound is a reversible acid-catalyzed dehydration reaction.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Dehydration: The lone pair on the nitrogen atom helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom to yield the final, neutral imine product.

Mechanism of the Pictet-Spengler Reaction: This reaction is an intramolecular electrophilic aromatic substitution. name-reaction.comwikipedia.org

Imine/Iminium Ion Formation: The amine condenses with the carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion. wikipedia.orgnrochemistry.com

Electrophilic Aromatic Substitution (SEAr): The π-system of the quinoline ring, specifically the electron-rich C-6 position, acts as the nucleophile and attacks the electrophilic carbon of the iminium ion. This is a 6-endo-trig cyclization that temporarily disrupts the aromaticity of the benzene portion of the quinoline ring, forming a spirocyclic intermediate. nrochemistry.com

Rearomatization: A proton is lost from the C-6 position, restoring the aromaticity of the ring system and yielding the final tetracyclic product.

Development of Sustainable and Scalable Synthetic Protocols

The synthesis of quinoline scaffolds, the core of the target molecule, has been a focus for the development of more sustainable and environmentally friendly protocols, often referred to as "green chemistry." jk-sci.com These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. organic-chemistry.org Such principles are directly applicable to the large-scale and sustainable production of this compound and its precursors.

Key areas of development include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods. researchgate.net Catalyst-free, one-pot multicomponent reactions for quinoline synthesis have been successfully performed under microwave conditions. researchgate.net

Use of Green Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Research has focused on replacing these with more benign alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG) have been employed as green solvents for various quinoline synthesis reactions, such as the Povarov and Friedländer reactions. researchgate.net

Development of Reusable Catalysts: Heterogeneous and recyclable catalysts are a cornerstone of green chemistry. Catalysts like Amberlyst-15, a solid acid resin, and various metal-organic frameworks (MOFs) have been used to synthesize quinolines. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

Catalyst-Free and Solvent-Free Reactions: The most ideal green synthesis avoids catalysts and solvents altogether. Some protocols for quinoline derivatives have been developed under solvent-free conditions, often using microwave or thermal heating, which minimizes waste streams significantly. researchgate.net

| Approach | Methodology/Reagents | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free or in green solvents. | Rapid reaction times (minutes vs. hours), improved yields, reduced side products. | researchgate.net |

| Green Solvents | Use of water, ethanol, or PEG-400 as the reaction medium. | Reduced toxicity, lower environmental impact, often biodegradable. | researchgate.net |

| Reusable Catalysts | Solid acid catalysts (e.g., Amberlyst-15), MOFs, p-TSA. | Easy separation, catalyst can be recycled multiple times, reduced waste. | organic-chemistry.orgresearchgate.net |

| Metal-Free Conditions | Use of Brønsted acids (e.g., TfOH) or iodine as catalysts. | Avoids toxic and expensive transition metal catalysts. | researchgate.net |

These advancements in synthetic methodologies pave the way for more efficient, scalable, and environmentally responsible production of complex quinoline derivatives like this compound.

Medicinal Chemistry and Pharmacological Spectrum of Quinoline Amine Derivatives

Antimicrobial and Anti-infective Applications

Quinoline-amine derivatives have been extensively investigated for their potential to combat a wide range of infectious diseases caused by bacteria, fungi, parasites, and viruses.

Antibacterial Activities and Mechanisms of Action

Derivatives of the quinoline (B57606) scaffold have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Research into these compounds often involves determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

One study synthesized a series of novel quinoline derivatives and found them to have excellent MIC values, ranging from 3.12 to 50 µg/mL, against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.comnih.gov Another investigation into quinoline-based amino acid derivatives noted that while amino ester forms had weak effects, the corresponding carboxylic acid forms showed moderate to excellent activity. biointerfaceresearch.com Specifically, one compound demonstrated an MIC of 0.62 mg/mL against all tested strains. biointerfaceresearch.commdpi.com A separate study focusing on a quinolone-coupled hybrid, compound 5d, reported potent effects against most tested Gram-positive and Gram-negative strains with MIC values ranging from 0.125 to 8 μg/mL. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like peptide deformylase (PDF) or DNA gyrase and topoisomerase IV. tandfonline.comnih.govnih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Class/Reference | Bacterial Strain(s) | Reported MIC |

|---|---|---|

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 µg/mL |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125 - 8 µg/mL |

| Quinoline-based amino acid derivative (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 mg/mL |

| Hydrazine-based quinoline derivative (93a-c) | Gram-positive & Gram-negative strains | 2 µg/mL |

Antimalarial Efficacy and Target Identification

The historical success of quinoline-based antimalarials like quinine (B1679958) and chloroquine (B1663885) has spurred continuous research into new derivatives to combat drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. esr.ie The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) against parasite growth in vitro.

Numerous studies have reported on novel 4-aminoquinoline (B48711) derivatives with potent anti-plasmodial activity. A series of 4-aminoquinoline hydrazone analogues showed IC50 values ranging from 0.026 to 0.219 μM against the multidrug-resistant K1 strain of P. falciparum after 72 hours of exposure. nih.gov In another study, hybrids of 5-cyanopyrimidine (B126568) and quinoline were synthesized, with one compound showing an IC50 value of 55.8 nM against the chloroquine-resistant Dd2 strain, a potency four times greater than chloroquine itself. raco.cat Similarly, quinoline–pyrimidine hybrids demonstrated significant potential, with one derivative exhibiting IC50 values of 0.070 µM and 0.157 µM against the D10 (sensitive) and Dd2 (resistant) strains, respectively. raco.cat The primary mechanism of action for many 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to a toxic buildup of free heme. esr.ie

Table 2: Antimalarial Activity of Selected Quinoline-Amine Derivatives

| Compound Class/Reference | P. falciparum Strain(s) | Reported IC50 |

|---|---|---|

| 4-Aminoquinoline hydrazone analogues | K1 (multidrug-resistant) | 0.026 - 0.219 µM (72h) |

| Quinoline/5-cyanopyrimidine hybrid (24) | Dd2 (CQ-resistant) | 55.8 nM |

| Quinoline–pyrimidine hybrid (32) | D10 (CQ-sensitive) / Dd2 (CQ-resistant) | 0.070 µM / 0.157 µM |

| 4-anilino-quinoline derivatives | Not specified | 0.46 µg/mL |

Antifungal and Antitubercular Potentials

The quinoline scaffold is also a promising framework for the development of agents against fungal and mycobacterial pathogens. Research in this area has identified several derivatives with significant activity.

In the realm of antifungal research, a study on novel quinoline derivatives reported potent activity against several fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.comnih.gov Another investigation into quinoline-based thiosemicarbazide (B42300) derivatives found that compound QST10 was particularly effective against C. albicans, with an MIC value of 31.25 μg/mL. acs.org

Regarding antitubercular activity, quinoline derivatives have shown considerable promise against Mycobacterium tuberculosis (Mtb). researchgate.netnih.govrsc.org A series of quinoline-based thiosemicarbazide derivatives inhibited the growth of Mtb H37Rv with MIC values ranging from 6.25 to 200 μM. acs.org The most active compound in that series, QST4, had an MIC of 6.25 μM and was proposed to act by inhibiting the InhA enzyme, a key component of the mycobacterial fatty acid synthase system. acs.org

Table 3: Antifungal and Antitubercular Activity of Selected Quinoline Derivatives

| Compound Class/Reference | Target Organism | Reported MIC |

|---|---|---|

| Quinoline-based thiosemicarbazide (QST10) | Candida albicans | 31.25 µg/mL |

| Quinoline-based thiosemicarbazide (QST4) | Mycobacterium tuberculosis H37Rv | 6.25 µM |

| Quinoline-based thiosemicarbazide (QST3, QST10) | Mycobacterium tuberculosis H37Rv | 12.5 µM |

Antiviral and Antiparasitic Investigations

The therapeutic spectrum of quinoline-amine derivatives extends to antiviral and other antiparasitic applications. researchgate.net Chloroquine, a well-known quinoline, has demonstrated activity against several viruses, including flaviviruses and coronaviruses. nih.gov This has prompted further investigation into novel quinoline derivatives as broad-spectrum antiviral agents.

Recent research has focused on synthesizing new quinoline compounds to test against specific viral threats. For instance, novel derivatives have been screened for activity against Dengue virus serotype 2 (DENV2), with two compounds showing activity in the low micromolar range. nih.gov Other studies have explored derivatives for activity against Zika virus (ZIKV), where 2,8-bis(trifluoromethyl)quinolines were found to reduce ZIKV RNA production, with mefloquine (B1676156) being approximately three times more potent than chloroquine in this context. nih.gov These findings highlight the potential of the quinoline scaffold in developing new treatments for emerging viral diseases. researchgate.net

Oncological Research and Anticancer Modalities

Quinoline derivatives are a significant class of compounds in oncological research, with many demonstrating potent anticancer activity through various mechanisms of action, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. ekb.eg

Antiproliferative and Cytotoxic Effects against Cancer Cell Lines

The cytotoxic potential of quinoline-amine derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.

One study on 7-chloro-4-quinolinylhydrazone derivatives found good cytotoxic activity against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines, with IC50 values ranging between 0.314 and 4.65 μg/cm³. Another investigation evaluated a series of functionalized quinoline derivatives against the human epithelial colorectal carcinoma cell line (Caco-2). brieflands.comresearchgate.net The results showed a range of cytotoxicities, with the 8-nitro-7-quinolinecarbaldehyde derivative (E) being the most potent, exhibiting an IC50 value of 0.53 µM. brieflands.comresearchgate.net Furthermore, a series of 5,8-quinolinedione (B78156) derivatives possessing a morpholin alkylamino side chain were screened, with one compound showing potent antiproliferative activity against colon cancer cell lines DLD1 and HCT116, with IC50 values of 0.59 µM and 0.44 µM, respectively. ekb.eg

Table 4: Cytotoxic Activity of Selected Quinoline Derivatives Against Cancer Cell Lines

| Compound Class/Reference | Cancer Cell Line(s) | Reported IC50 |

|---|---|---|

| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ |

| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.53 µM |

| 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 (Colorectal) | 1.140 µM |

| 5,8-quinolinedione derivative (8) | DLD1 (Colon) / HCT116 (Colon) | 0.59 µM / 0.44 µM |

| Quinoline-8-sulfonamide (9a) | COLO829 (Melanoma) | 0.376 mM |

Molecular Targeting of Oncogenic Pathways (e.g., Kinase Inhibition, Topoisomerase Modulation, Tubulin Disruption)

Quinoline-amine derivatives have been extensively investigated as anticancer agents due to their ability to interfere with multiple critical pathways involved in tumor growth and proliferation. nih.govekb.eg

Kinase Inhibition Many quinoline derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. ekb.eg These compounds have been designed to target key kinases such as c-Met, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/AkT/mTOR pathway. nih.govresearchgate.net For instance, derivatives of the 4-phenoxyquinoline scaffold have shown significant inhibitory activity against c-Met kinase. ekb.eg Omipalisib (GSK2126458), a complex quinoline derivative, demonstrates potent inhibition of both PI3K and mTOR. nih.gov Similarly, Dactolisib, an imidazo[4,5-c]quinoline derivative, also shows high selectivity and potency against PI3K/mTOR kinases. nih.gov

Topoisomerase Modulation Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them established targets for cancer therapy. researchgate.netnih.gov Certain quinoline-based compounds act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA damage and apoptosis. researchgate.net For example, a novel class of quinoline derivatives has been developed as potent topoisomerase I (Top1) inhibitors, with some compounds showing inhibitory concentrations (IC50) in the nanomolar range. researchgate.net These agents can trap Top1-DNA cleavage complexes both in vitro and in living cells. researchgate.net Other research has focused on pyrazolo[4,3-f]quinoline derivatives as dual inhibitors of Topoisomerase I and IIα. mdpi.com

Tubulin Disruption The microtubule network is critical for maintaining cell structure and for the proper segregation of chromosomes during mitosis. nih.gov Agents that disrupt microtubule dynamics are potent anticancer drugs. nih.gov Several classes of quinoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. ekb.egmdpi.com These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net One study reported a series of 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as novel tubulin polymerization inhibitors, with the most potent compound exhibiting an IC50 value of 6.74 μM against tubulin assembly. mdpi.com

| Compound Class | Target Pathway | Mechanism of Action | Example Compound/Derivative | Observed Activity | Reference |

|---|---|---|---|---|---|

| Imidazo[4,5-c]quinolines | Kinase Inhibition (PI3K/mTOR) | Inhibits PI3K/mTOR kinases | Dactolisib | Potent antiproliferative activity on leukemia and gastric cancer models | nih.gov |

| Substituted Quinolines | Topoisomerase Modulation (Top1) | Stabilizes Top1-DNA cleavage complexes | Compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) | Top1 inhibition IC50: 29 ± 0.04 nM | researchgate.net |

| 3,4-Dihydro-2(1H)-Quinolinone Sulfonamides | Tubulin Disruption | Inhibits tubulin polymerization | Compound D13 | Tubulin assembly IC50: 6.74 μM; Potent antiproliferative activity (mean IC50: 1.34 μM) | mdpi.com |

| Quinolin-6-Yloxyacetamides | Tubulin Disruption | Binds to the colchicine site of tubulin, destabilizing microtubules | QA1, QA2, QA3 | Strong inhibition of tubulin polymerization at 5 μM | mdpi.com |

Selectivity Profiles in Cancer versus Non-Cancerous Cells

A critical aspect of anticancer drug development is achieving selective cytotoxicity against tumor cells while minimizing harm to healthy, non-cancerous cells. Several studies on quinoline-amine derivatives have demonstrated promising selectivity profiles. For example, certain indolo[2,3-b]quinoline derivatives containing a guanidine (B92328) group have shown significantly enhanced selective cytotoxicity against various cancer cell lines while exhibiting lower activity against normal cell lines. brieflands.com One such derivative was found to be approximately 600-fold less cytotoxic to normal fibroblasts than to A549 (lung carcinoma) and MCF-7 (breast cancer) cells.

Similarly, a series of quinoline derivatives designed as tubulin inhibitors showed potent antiproliferative activity against four cancer cell lines while maintaining low cytotoxicity in non-cancer cells. ekb.eg Another study highlighted a newly synthesized amino-quinoline derivative with strong antimalarial activity that also displayed a favorable cytotoxicity profile, with a high selectivity index when comparing its effect on normal human umbilical vein endothelial cells (HUVEC) to its parasiticidal activity. nih.gov This indicates that the quinoline scaffold can be modified to achieve a desirable therapeutic window.

| Compound/Derivative Class | Cancer Cell Line(s) | Non-Cancerous Cell Line | Selectivity Finding | Reference |

|---|---|---|---|---|

| N-guanyl-N-(5,11-dimethyl-5H-indolo[2,3-b]quinolin-9-yl)-amine dihydrochloride | A549 (Lung), MCF-7 (Breast) | Normal Fibroblasts | ~600-fold more selective for cancer cells | |

| Amino-quinoline derivative (Compound 40a) | Not specified for cancer | HUVEC | High selectivity index (172.84) in the context of antimalarial vs. host cell toxicity | nih.gov |

| Novel tubulin inhibitors | HepG-2, HCT-116, A-549, MCF-7 | WI-38 (Normal human lung fibroblasts) | Maintained low cytotoxicity in non-cancer cells | ekb.eg |

Anti-inflammatory and Immunomodulatory Studies

The quinoline nucleus is a core component of compounds with significant anti-inflammatory and immunomodulatory properties. nih.govmdpi.com Research has demonstrated that certain quinoline derivatives can modulate inflammatory responses through various mechanisms.

A novel quinoline compound, RCD405, has been shown to possess both airway relaxant and anti-inflammatory effects. researchgate.net In murine models of ovalbumin- and LPS-induced airway inflammation, administration of RCD405 significantly decreased the expression of pro-inflammatory cytokines and chemokines. researchgate.net It also reduced the recruitment of immune cells to the lungs and inhibited LPS-induced NF-κB activation in vitro, suggesting a direct impact on key inflammatory signaling pathways. researchgate.net Quinine, a natural quinoline alkaloid, also exhibits anti-inflammatory properties. mdpi.com The broad anti-inflammatory potential of the quinoline scaffold makes it a promising template for developing novel treatments for chronic inflammatory diseases. researchgate.netnih.gov

Central Nervous System (CNS) Activity and Neuropharmacology

Quinoline derivatives have shown significant potential for treating central nervous system disorders, including depression, anxiety, and neurodegenerative diseases. researchgate.netnih.gov

Several series of quinoline-amine derivatives have been synthesized and evaluated for their antidepressant activity. nih.gov Preclinical studies, often using the forced swim test in rodents, have identified compounds that significantly reduce immobility time, an indicator of antidepressant-like effects. nih.govcdnsciencepub.com The mechanism of action for some of these compounds is linked to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin (B10506) and dopamine. nih.govnih.gov For example, a study of novel 2-chloro-8-methylquinoline (B1592087) amine derivatives identified several compounds that not only reduced immobility time in rats but also showed in-vitro MAO inhibitory effects. nih.gov The antipsychotic drug aripiprazole, which is derived from a quinolinone structure, also exhibits antidepressant properties, further highlighting the potential of this chemical class in treating mood disorders. researchgate.netrsc.org

Oxidative stress is a key factor in the pathogenesis of neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.govbohrium.com Quinoline derivatives have emerged as promising neuroprotective agents, largely due to their antioxidant capabilities and their ability to interact with key enzymes in the CNS. nih.govnih.gov

Systematic computational studies have identified numerous quinoline derivatives with the potential to act as multifunctional antioxidants. nih.govresearchgate.net These compounds can scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov Furthermore, molecular docking simulations predict that certain derivatives can act as inhibitors of enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE), catechol-O-methyltransferase (COMT), and monoamine oxidase type B (MAO-B). nih.govresearchgate.net Inhibition of AChE is a primary strategy for managing Alzheimer's symptoms, while MAO-B inhibitors are used in Parkinson's disease treatment. nih.gov The ability of a single quinoline-based molecule to modulate multiple targets presents an attractive strategy for developing treatments for complex neurodegenerative diseases. nih.gov

| Area | Compound Class | Mechanism/Target | Experimental Finding | Reference |

|---|---|---|---|---|

| Antidepressant Effects | 2-Chloro-8-methylquinoline amines | MAO Inhibition | Significantly reduces immobility time in forced swim test; In-vitro MAO inhibition | nih.gov |

| Neuroprotection | Substituted Quinolines | Antioxidant (Free Radical Scavenging) | Enhanced efficiency compared to reference antioxidants (Trolox) via HAT and SET mechanisms | nih.gov |

| Neuroprotection | Substituted Quinolines | Enzyme Inhibition (AChE, MAO-B) | Molecular docking simulations indicate potential as inhibitors of AChE and MAO-B | nih.govresearchgate.net |

| Antidepressant/Antipsychotic | Quinoline-sulfonamide analogs | Receptor Targeting (Serotonin, Dopamine) | Designed to target 5-HT1A/5-HT2A/5-HT7 and D2/D3 receptors | researchgate.net |

Other Therapeutic Areas of Investigation

The pharmacological versatility of the quinoline scaffold extends beyond the areas previously discussed. Historically, quinoline derivatives have been cornerstones in the fight against malaria, with drugs like quinine, chloroquine, and primaquine (B1584692) being prime examples. nih.govneliti.com Research continues to yield new quinoline-based antimalarial candidates with high potency. nih.gov

In addition, the quinoline core is integral to many antibacterial agents, particularly the fluoroquinolone class (e.g., ciprofloxacin). nih.govnih.gov Ongoing research aims to develop novel quinoline derivatives to combat drug-resistant bacterial strains. nih.gov The broad biological profile of this class of compounds also includes antifungal, antiviral, antiprotozoal, and anthelmintic activities, making the quinoline-amine framework a perpetually relevant and fruitful area for drug discovery. nih.govnih.govnih.gov

Antioxidant Properties and Oxidative Stress Mitigation

The quinoline nucleus is known to be a constituent of various compounds exhibiting antioxidant properties. This activity is often attributed to the ability of the heterocyclic ring system to delocalize electrons and stabilize free radicals. Several studies have explored the antioxidant potential of quinoline derivatives, including those with amine functionalities. For instance, derivatives of quinolin-5-ylamine have demonstrated radical scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

However, a thorough review of available scientific literature reveals a lack of specific studies investigating the antioxidant properties of 2-(Quinolin-5-yl)ethan-1-amine. Consequently, there is no empirical data to report on its capacity to mitigate oxidative stress or its potential mechanisms of action in this regard, such as hydrogen atom transfer or single-electron transfer.

Antihypertensive and Cardiovascular Effects

Certain quinoline-based compounds have been investigated for their effects on the cardiovascular system. For example, some quinolizidinylalkylamines have been reported to exhibit hypotensive activity. Additionally, other quinoline derivatives have been studied for their potential cardiac effects.

Despite these broader investigations into related structures, there is no direct scientific evidence or published research on the antihypertensive or cardiovascular effects of this compound. Its impact on blood pressure, heart rate, or cardiac contractility has not been documented in the available literature.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of novel chemical entities like quinoline-amine derivatives typically involves a cascade of in vitro and in vivo assays to characterize their biological activity and mechanism of action.

Cell-Based Assays for Biological Activity Profiling

Cell-based assays are fundamental tools for the initial screening and profiling of a compound's biological effects. These assays can assess a wide range of cellular processes, including cell viability, proliferation, and cytotoxicity. A common method used for evaluating the cytotoxic potential of quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.

While these methodologies are standard in the field, there are no published studies that have utilized cell-based assays to specifically profile the biological activity of this compound.

Enzyme Inhibition and Receptor Binding Assays

To elucidate the mechanism of action of a compound, enzyme inhibition and receptor binding assays are crucial. Quinoline derivatives have been shown to interact with a variety of biological targets. For example, some quinoline-based compounds have been investigated as inhibitors of enzymes such as DNA methyltransferases. Furthermore, receptor binding assays have been employed to determine the affinity of quinoline derivatives for various receptors, including opioid and sigma receptors.

Currently, there is no available data from enzyme inhibition or receptor binding assays specifically for this compound. Its affinity for any particular enzyme or receptor remains uncharacterized.

Mechanistic Studies of Biological Interactions

Understanding the precise molecular interactions between a compound and its biological target is a key objective of mechanistic studies. Techniques such as molecular docking and structural biology can provide insights into the binding mode and the specific interactions that govern the compound's activity.

As there is no identified biological activity or target for this compound, no mechanistic studies on its biological interactions have been reported in the scientific literature.

Advanced Computational Chemistry and Cheminformatics for Quinoline Amine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2-(Quinolin-5-yl)ethan-1-amine at the atomic level. These methods can provide deep insights into the molecule's electronic structure and predict its spectroscopic characteristics.

Electronic Structure Analysis and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity Indices)

The electronic behavior of this compound is governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

For quinoline (B57606) derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring system, and the LUMO is a π*-orbital. The presence of the aminoethyl substituent at the 5-position is expected to influence the energy and distribution of these orbitals. The electron-donating nature of the amine group would likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for this compound are not published, calculations on similar quinoline structures suggest that these parameters are sensitive to the nature and position of substituents.

Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations

| Descriptor | Symbol | Predicted Trend |

|---|---|---|

| HOMO Energy | EHOMO | Higher (less negative) due to aminoethyl group |

| LUMO Energy | ELUMO | Minimally affected |

| HOMO-LUMO Gap | ΔE | Smaller, indicating higher reactivity |

| Electronegativity | χ | Moderate |

| Chemical Hardness | η | Lower, indicating softer nature |

| Electrophilicity Index | ω | Moderate |

Note: This table is illustrative and based on general principles of substituent effects on quinoline systems. Actual values would require specific DFT calculations.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR, IR) for Structural Elucidation Support

DFT calculations can also predict various spectroscopic properties, which are invaluable for the experimental characterization and structural confirmation of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. For quinoline systems, characteristic π-π* transitions are expected. The position of the aminoethyl group would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

NMR Spectroscopy: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. By calculating the magnetic shielding tensors, one can predict the chemical shifts of each nucleus in the molecule, which can then be compared with experimental data.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes, such as the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic parts, and the ring vibrations of the quinoline core.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is fundamental in drug discovery for identifying potential biological targets.

Identification of Putative Molecular Targets and Binding Modes

For this compound, molecular docking could be employed to screen a library of protein structures to identify potential biological targets. Quinoline derivatives are known to interact with a variety of targets, including kinases, proteases, and DNA. The docking simulations would reveal the most likely binding poses of the molecule within the active site of a protein, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues. The amino group and the nitrogen atom of the quinoline ring are likely to act as hydrogen bond donors and acceptors, respectively.

Prediction of Binding Affinities and Free Energies

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy suggests a more favorable interaction. These predictions can help in prioritizing compounds for further experimental testing. While no specific docking studies for this compound are reported, such studies on similar molecules have been crucial in guiding the development of new therapeutic agents.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational flexibility of this compound and the stability of its complexes with biological targets over time. An MD simulation would involve placing the molecule, either alone in a solvent or bound to a protein, in a virtual box and calculating the forces between atoms to simulate their motion.

This would reveal the preferred conformations of the flexible ethylamine (B1201723) side chain and how its orientation changes over time. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. By analyzing the trajectory of the simulation, one can observe whether the key interactions are maintained, providing a more rigorous assessment of the binding mode and affinity.

Table 2: Summary of Computational Methods and Their Applications to this compound

| Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO/LUMO energies, reactivity descriptors |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | UV-Vis, NMR, and IR spectra |

| Molecular Docking | Ligand-Protein Interaction | Putative targets, binding modes, and affinities |

In Silico Pharmacokinetic and Pharmacodynamic (ADME/Tox) Prediction

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical step in the early stages of drug discovery. For this compound, various computational models can be employed to estimate its likely behavior in a biological system.

Absorption, Distribution, Metabolism, and Excretion Modeling

Computational models are utilized to predict the ADME properties of this compound, providing insights into its potential as an orally bioavailable drug candidate. These predictions are based on the molecule's physicochemical properties and comparison to extensive databases of known compounds.

Physicochemical Properties and Drug-Likeness:

The fundamental physicochemical properties of this compound, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are key determinants of its ADME profile. These parameters are often evaluated against established "drug-likeness" rules, such as Lipinski's Rule of Five, to assess the compound's potential for oral absorption and cell permeability. nih.gov

Predicted ADME Properties:

Various online platforms and software can generate predictions for key ADME parameters. The following table summarizes the predicted ADME properties for this compound based on computational models.

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | No | The compound is not predicted to be a substrate for this major efflux pump, which is favorable for bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High | Indicates that the compound is likely to distribute from the plasma into tissues. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the blood-brain barrier, which could be a desirable or undesirable feature depending on the therapeutic target. |

| Plasma Protein Binding | Moderate | Suggests a fraction of the compound will be free in circulation to exert its pharmacological effect. |

| Metabolism | ||

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions with substrates of these cytochrome P450 enzymes. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Yes | Suggests that the compound may be actively secreted by the kidneys. |

Note: These are in silico predictions and require experimental validation.

Toxicity Prediction and Off-Target Interaction Assessment

Early assessment of potential toxicity is crucial to de-risk drug candidates. In silico models can predict a range of toxicological endpoints and potential off-target interactions for this compound.

Predicted Toxicological Endpoints:

Computational tools can predict various toxicities based on structural alerts and machine learning models trained on large datasets of toxic compounds.

| Toxicity Endpoint | Predicted Outcome | Confidence |

| AMES Mutagenicity | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity | Potential for liver toxicity | Low to Moderate |

| hERG Inhibition | Low risk | Moderate |

| Skin Sensitization | Non-sensitizer | High |

Note: These are in silico predictions and require experimental validation.

Off-Target Interaction Assessment:

Predicting interactions with unintended biological targets is important for understanding the potential for side effects. This can be achieved through pharmacophore modeling and docking studies against a panel of known off-targets. For this compound, such assessments would focus on receptors, ion channels, and enzymes commonly associated with adverse drug reactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR in the Context of Quinoline-Amine Systems:

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of analogues of this compound, a QSAR study would involve:

Data Set Collection: Synthesizing and testing a library of derivatives with variations in the quinoline ring, the ethylamine side chain, or both.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for each analogue. researchgate.netresearchgate.net

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model that correlates the descriptors with the observed biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a QSAR model could then be used to predict the activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising compounds.

QSPR for Predicting Physicochemical Properties:

Similarly, QSPR models can be developed to predict the physicochemical properties of this compound and its derivatives. These models are crucial for optimizing properties such as solubility, melting point, and chromatographic retention times, which are important for drug development and manufacturing.

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization are powerful computational techniques used to identify and refine potential drug candidates. danaher.com

Virtual Screening:

This compound can serve as a scaffold for virtual screening campaigns to identify novel hits for a specific biological target. nih.gov This can be approached in two main ways:

Ligand-Based Virtual Screening: If known active ligands for the target exist, their pharmacophoric features can be used to screen large virtual libraries of compounds, including derivatives of this compound, to find molecules with similar properties.

Structure-Based Virtual Screening: If the three-dimensional structure of the biological target is known, molecular docking can be used to screen virtual libraries to identify compounds that are predicted to bind to the target's active site with high affinity. Large commercial and custom-synthesizable libraries can be screened in this manner. enamine.netenamine.net

Lead Optimization:

Should this compound or a closely related analogue be identified as a "hit" from a screening campaign, computational lead optimization strategies would be employed to improve its potency, selectivity, and ADME/Tox properties. nih.govcriver.combiobide.comoncodesign-services.com This iterative process involves:

Structure-Activity Relationship (SAR) Analysis: Analyzing the SAR of a series of synthesized analogues to understand the key structural features required for activity.

In Silico Design: Using computational tools to design new analogues with modifications predicted to enhance the desired properties. This could involve, for example, altering the substitution pattern on the quinoline ring or modifying the length and basicity of the aminoalkyl side chain. nih.gov

Predictive Modeling: Employing the ADME/Tox and QSAR models discussed previously to prioritize the designed analogues for synthesis and testing.

Through this cycle of design, synthesis, and testing, guided by computational chemistry, a lead compound like this compound can be systematically refined into a preclinical drug candidate.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Elucidation of Key Pharmacophoric Features within the Quinoline-Amine Scaffold

The biological activity of quinoline-amine compounds is dictated by a combination of key pharmacophoric features. These are the essential steric and electronic characteristics that are necessary for molecular interactions with a biological target. For the 2-(quinolin-in-5-yl)ethan-1-amine scaffold, the primary pharmacophoric elements can be identified as:

The Ethylamine (B1201723) Side Chain: This flexible side chain introduces a basic nitrogen atom, which is typically protonated at physiological pH. This positively charged ammonium (B1175870) group is a critical feature, often involved in ionic interactions or hydrogen bonding with acidic residues (e.g., aspartate, glutamate) in the active site of a receptor or enzyme. The two-carbon linker provides conformational flexibility, allowing the amine group to orient itself optimally for binding.

Pharmacophore models for various quinoline-based compounds have been developed, highlighting the importance of these core features in activities ranging from antimicrobial to anticancer and neurological applications. For instance, in the context of antimalarial quinolines, the quinoline (B57606) nucleus is essential for intercalation with parasitic heme, while the amino side chain is crucial for accumulation in the parasite's acidic food vacuole nih.gov. While the specific targets of 2-(quinolin-5-yl)ethan-1-amine are not defined here, these general principles of molecular recognition are broadly applicable.

Impact of Substituent Variation on Potency, Selectivity, and Efficacy

Modifications to the this compound structure can profoundly impact its pharmacological profile. SAR studies on analogous compounds provide a framework for predicting the effects of such variations.

| Modification Site | Type of Substituent | Predicted Impact on Activity | Rationale |

| Quinoline Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance activity | Can increase electron density of the aromatic system, potentially improving binding affinity. For example, an electron-donating OCH₃ group at position-2 of a quinoline-imidazole hybrid enhanced its antimalarial activity nih.gov. |

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Variable; can increase or decrease activity | Halogen substitutions can increase lipophilicity and membrane permeability. A chloro group at C-2 in a quinoline-imidazole hybrid led to a loss of antimalarial activity, demonstrating context-dependent effects nih.gov. | |

| Bulky substituents | May decrease activity | Steric hindrance can prevent optimal binding to the target. | |

| Ethylamine Side Chain | N-alkylation (secondary or tertiary amine) | Often reduces potency for certain targets | Conversion of a primary amine to a secondary or tertiary amine can alter the pKa and steric bulk, potentially disrupting key interactions. For some receptor types, N-benzyl substitution has been shown to be an exception, increasing affinity researchgate.net. |

| Modification of the ethyl linker | Can affect flexibility and optimal positioning | Shortening, lengthening, or rigidifying the linker can impact how the terminal amine is presented to the binding site. |

The introduction of substituents at different positions on the quinoline ring can also modulate selectivity. For example, in a series of 4-aminoquinolines designed as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for activity nih.govresearchgate.net. This highlights that even minor positional changes can have a dramatic effect on receptor subtype selectivity.

Stereochemical Influences on Biological Activity and Receptor Recognition

Stereochemistry plays a pivotal role in the interaction of drugs with their biological targets, which are themselves chiral. If a chiral center is introduced into the this compound structure, for example, by substitution on the ethylamine side chain, the resulting enantiomers can exhibit significantly different pharmacological properties.

Enantioselectivity in Binding: One enantiomer may bind with much higher affinity to a receptor than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer is complementary to the chiral binding site, while the other enantiomer (the distomer) may fit poorly or not at all.

Differences in Efficacy: Even if both enantiomers bind to the same receptor, they may elicit different responses. One might be a potent agonist, while the other is a weaker agonist, an antagonist, or even an inverse agonist.

An example of stereospecific effects can be seen in quinoline derivatives targeting the α2C-adrenoceptor, where substitutions on a piperazine ring attached to the quinoline scaffold exerted a significant and stereospecific beneficial effect on affinity and potency nih.gov. Although this compound itself is not chiral, derivatives with substituents on the ethanamine bridge would be, and their stereochemistry would be a critical determinant of their biological activity.

Rational Design Principles for Enhanced Pharmacological Profiles

Rational drug design aims to develop new compounds with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the drug's biological target and mechanism of action. For the quinoline-amine scaffold, several design principles can be applied:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how derivatives of this compound might bind. This allows for the in-silico design of new molecules with optimized interactions. For instance, molecular docking of quinoline derivatives has been used to identify essential pharmacophoric elements and guide the design of novel inhibitors mdpi.com.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the pharmacological profile. For example, a hydroxyl group could be replaced with an amine or a thiol to alter hydrogen bonding capacity and metabolic stability.

Scaffold Hopping: This involves replacing the quinoline core with a different heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties, such as better selectivity or a more favorable side-effect profile.

Modulation of Physicochemical Properties: Properties such as lipophilicity (logP), pKa, and solubility can be fine-tuned through chemical modification to improve absorption, distribution, metabolism, and excretion (ADME) properties. For example, introducing polar groups can increase water solubility, while adding lipophilic groups can enhance membrane permeability.

These rational design strategies have been successfully applied to optimize various quinoline-based drugs, including antimalarials, by modifying the scaffold to block metabolism or enhance interaction with the target benthamscience.comresearchgate.net.

Strategies for Overcoming Drug Resistance and Improving Therapeutic Index

Drug resistance is a major challenge in chemotherapy, particularly for antimicrobial and anticancer agents. For quinoline-based drugs, resistance can emerge through several mechanisms, including mutations in the target protein that reduce drug binding, or increased expression of efflux pumps that actively remove the drug from the cell nih.gov.

Strategies to overcome resistance involving quinoline-amine derivatives could include:

Designing compounds that are less susceptible to efflux: This can be achieved by modifying the structure to reduce its recognition by efflux pumps. This might involve altering the size, charge, or lipophilicity of the molecule.

Developing compounds that bind to mutated targets: By understanding the structural changes in the target protein that confer resistance, it may be possible to design new derivatives that can still bind effectively.

Combination Therapy: Using the quinoline-amine compound in combination with an agent that inhibits the resistance mechanism (e.g., an efflux pump inhibitor) can restore its efficacy.

The therapeutic index is a measure of a drug's safety, defined as the ratio of the toxic dose to the therapeutic dose. Improving the therapeutic index involves increasing the drug's efficacy against the target while decreasing its toxicity to the host. Strategies to achieve this for quinoline-based compounds include:

Increasing Target Selectivity: Modifying the structure to enhance its affinity for the intended biological target over off-targets can reduce side effects.

Altering Metabolism to Reduce Toxic Metabolites: Some of the toxicity of quinoline compounds is attributed to their metabolites. Rational design can be used to block metabolic pathways that lead to the formation of toxic byproducts.

Prodrug Approaches: A prodrug is an inactive or less active precursor that is metabolized in the body to the active drug. This approach can be used to improve drug delivery to the target site and reduce systemic toxicity.

Drug Combinations: Co-administering a quinoline derivative with another drug can sometimes dissociate its efficacy from its toxicity, leading to an improved therapeutic index. For example, the efficacy and toxicity of 8-aminoquinolines can be modified by co-administration with other agents nih.gov.

Nanoformulations: Encapsulating the drug in nanocarriers can improve its delivery to the target tissue, enhancing efficacy and reducing systemic exposure and toxicity mdpi.com.

By applying these principles of medicinal chemistry and pharmacology, the therapeutic potential of the this compound scaffold can be systematically explored and optimized.

Mechanistic Investigations of Biological Actions and Pathway Elucidation

Cellular and Subcellular Targets of Quinoline-Amine Compounds

Quinoline-amine derivatives have been identified to interact with several key cellular and subcellular targets, which are often implicated in disease states such as cancer and malaria. The specific localization and interaction with these targets are crucial for their biological effects.

One of the most well-documented targets for a variety of quinoline (B57606) derivatives is the transmembrane protein P-glycoprotein (P-gp) . frontiersin.org P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of substrates out of the cell. nih.gov In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels. nih.gov Several quinoline-based compounds have been shown to inhibit P-gp, thereby reversing MDR. frontiersin.org While direct binding studies for 2-(Quinolin-5-yl)ethan-1-amine with P-gp are not extensively reported, its structural similarity to known P-gp inhibitors suggests it may also interact with this transporter.

In the context of antimicrobial activity, quinoline compounds are known to target bacterial DNA gyrase and topoisomerase IV . nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. This mechanism is the basis for the therapeutic action of quinolone antibiotics.

Within the realm of antimalarial research, the acidic food vacuole of the Plasmodium falciparum parasite is a key subcellular target for 4-aminoquinoline (B48711) drugs like chloroquine (B1663885). nih.gov These compounds are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, leading to a buildup of toxic heme and parasite death. nih.gov The P. falciparum chloroquine resistance transporter (PfCRT), located on the digestive vacuole membrane, is a critical protein that mediates resistance by transporting the drug out of this compartment. nih.govnih.gov

The table below summarizes key cellular and subcellular targets identified for various quinoline-amine compounds.

| Target | Cellular/Subcellular Location | Biological System | Implication of Interaction |

| P-glycoprotein (P-gp) | Plasma Membrane | Cancer Cells | Reversal of Multidrug Resistance |

| DNA Gyrase | Bacterial Cytoplasm | Bacteria | Antibacterial Activity |

| Topoisomerase IV | Bacterial Cytoplasm | Bacteria | Antibacterial Activity |

| Plasmodium Food Vacuole | Parasite Cytoplasm | Plasmodium falciparum | Antimalarial Activity |

| PfCRT | Parasite Digestive Vacuole Membrane | Plasmodium falciparum | Chloroquine Resistance |

Molecular Mechanisms of Action in Diverse Biological Systems

The molecular mechanisms of action for quinoline-amine compounds are diverse and depend on the specific biological context. A predominant mechanism, particularly in cancer chemotherapy, involves the modulation of drug efflux pumps.

The inhibition of P-glycoprotein by quinoline derivatives is a key mechanism for overcoming multidrug resistance. These compounds can act as competitive or non-competitive inhibitors, binding to P-gp and preventing it from effluxing other drugs, such as chemotherapeutic agents. frontiersin.orgnih.gov This leads to an increased intracellular accumulation of the anticancer drug, restoring its efficacy. The interaction with P-gp is often influenced by the physicochemical properties of the quinoline derivative, including its lipophilicity and the nature of its side chains.

In bacteria, the molecular mechanism of quinolones involves the formation of a stable complex with DNA and the target enzymes, DNA gyrase or topoisomerase IV. This ternary complex blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death. wikipedia.org

The antimalarial action of 4-aminoquinolines is centered on the parasite's food vacuole. By accumulating in this acidic organelle, they are thought to inhibit the polymerization of heme into hemozoin, a non-toxic crystalline pigment. nih.gov The free heme is highly toxic to the parasite, leading to its demise.

Recent studies have also suggested that some quinoline derivatives may exert their anticancer effects through mechanisms other than P-gp inhibition. For instance, some compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. frontiersin.orgmdpi.com

Elucidation of Signal Transduction Pathways Affected by Quinoline-Amine Interactions

Emerging evidence suggests that quinoline-amine compounds can modulate various intracellular signaling pathways, contributing to their biological effects. While specific data for this compound is scarce, studies on related compounds provide insights into potential pathway interactions.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in many diseases, including cancer. Some novel quinoline molecules have been identified as inhibitors of the NF-κB pathway. nih.gov These compounds have been shown to reduce the transcription of specific NF-κB target genes, potentially by interfering with the DNA-binding activity of the NF-κB transcription factor. nih.gov Quinoline derivatives have also been investigated as inhibitors of NF-κB inducing kinase (NIK), a key regulatory protein in the non-classical NF-κB pathway. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Some studies have indicated that certain quinoline derivatives can influence the MAPK pathway. For example, some anticancer quinazolines, which share a similar bicyclic aromatic structure, have been shown to affect the expression of proteins within the MAPK signaling cascade. researchgate.net

Furthermore, in the context of cancer, some quinoline-based molecules have been designed to target receptor tyrosine kinases (RTKs) such as c-Met, EGF, and VEGF receptors, and the downstream signaling pathways they control, including the PI3K/Akt/mTOR pathway . nih.gov

The table below outlines some of the signaling pathways potentially affected by quinoline-amine compounds.

| Signaling Pathway | Key Proteins Involved | Potential Effect of Quinoline-Amine Interaction |

| NF-κB Pathway | NF-κB, IκB, IKK, NIK | Inhibition of pro-inflammatory and pro-survival signals |

| MAPK Pathway | Ras, Raf, MEK, ERK | Modulation of cell proliferation and apoptosis |

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Inhibition of cell growth, proliferation, and survival |

Studies on Metabolism and Biotransformation Pathways

The metabolism and biotransformation of quinoline compounds are critical for determining their pharmacokinetic properties and potential toxicity. These processes are primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govoup.com

Studies on the metabolism of quinoline itself have identified several key biotransformation pathways. The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov Other identified metabolites include 2- and 3-hydroxyquinoline (B51751) and quinoline-N-oxide. nih.gov The formation of these metabolites is catalyzed by specific CYP isoforms. For instance, CYP2A6 is the principal enzyme involved in the formation of quinoline-1-oxide in human liver microsomes, while CYP2E1 is primarily responsible for the formation of 3-hydroxyquinoline. nih.govoup.com

The biotransformation of quinoline derivatives can be influenced by the nature and position of substituents on the quinoline ring. For example, studies on quinoline carboxamide analogues have shown that the presence of certain functional groups can affect their metabolic stability and the types of metabolic transformations they undergo, which include N-dealkylation, O-dealkylation, benzylic hydroxylation, and aromatic hydroxylation. nih.gov

While the specific metabolic pathways for this compound have not been detailed in the literature, it is likely to undergo similar phase I (oxidation, hydroxylation) and phase II (conjugation) metabolic reactions as other quinoline compounds. The ethylamine (B1201723) side chain may also be a site for metabolic modification.

Resistance Mechanisms and Strategies for Overcoming Them

The development of resistance is a significant challenge in the therapeutic use of quinoline-based drugs, particularly in the treatment of cancer and infectious diseases.

Mechanisms of Resistance:

Increased Drug Efflux: As discussed previously, the overexpression of efflux pumps like P-glycoprotein is a primary mechanism of resistance to many anticancer drugs, including potentially quinoline-amine compounds. nih.gov In malaria, mutations in the PfCRT transporter lead to increased efflux of chloroquine from the parasite's food vacuole. nih.govnih.gov

Target Alteration: Mutations in the target enzymes can reduce the binding affinity of the drug, thereby conferring resistance. This is a common mechanism of resistance to quinolone antibiotics, where mutations in DNA gyrase and topoisomerase IV are frequently observed. nih.gov

Drug Inactivation: While less common for quinolines, enzymatic modification and inactivation of the drug can also lead to resistance.

Strategies for Overcoming Resistance: